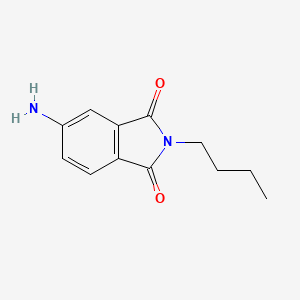

4-amino-N-butylphthalimide

概要

説明

Synthesis Analysis

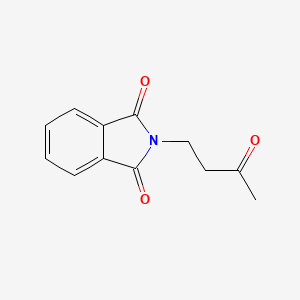

The synthesis of 4-amino substituted phthalimides, which includes 4-amino-N-butylphthalimide, has been described in the literature . The process involves an atom-efficient one-step synthesis that tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .Molecular Structure Analysis

The molecular structure of 4-amino-N-butylphthalimide is similar to other amines, with the nitrogen atom being sp3-hybridized . The three substituents occupy three corners of a regular tetrahedron, with the lone pair of electrons occupying the fourth corner .科学的研究の応用

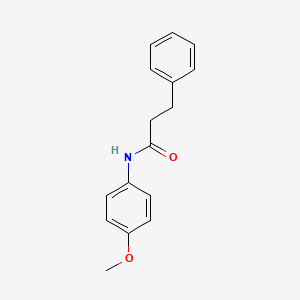

Fluorescence Probes

4-Aminophthalimides, such as 4-amino-N-butylphthalimide, are useful as fluorescence probes . Their fluorescence is high in nonpolar solvents but is strongly quenched in polar solvents such as water. The maximum of the emission spectrum is very sensitive to the polarity and hydrogen bond donating ability of the medium .

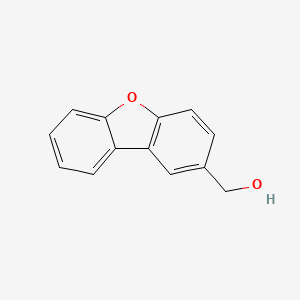

Inclusion Complexation with β-Cyclodextrins

4-Substituted N-methylphthalimides, including 4-amino-N-butylphthalimide, have been studied for their distinctive effects on fluorescence quantum yields by inclusion complexation with β-cyclodextrins . The inclusion constants for the complexation were determined from the fluorescence spectra that were enhanced by the inclusion .

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

1,8-Naphthalimide derivatives, which are structurally similar to 5-amino-2-butylisoindole-1,3-dione, have been used as emissive materials in OLEDs . They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .

Anticancer Agents

N-substituted imides, isoindoline-1,3-dione derivatives, have been synthesized and investigated against blood cancer using K562 and Raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .

Synthesis of New Drugs

Substituted isoindolines, present in many synthetic compounds, natural products, and bioactive small molecules, display a wide array of biological activity . They have also proven to be important intermediates for the synthesis of new drugs with different applications .

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, such as 5-amino-2-butylisoindole-1,3-dione, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . Rational molecular design of these derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .

特性

IUPAC Name |

5-amino-2-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCNKOLEMUCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316997 | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-butylphthalimide | |

CAS RN |

68930-97-2 | |

| Record name | NSC309963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

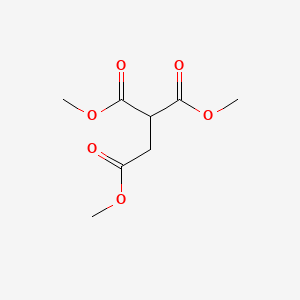

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

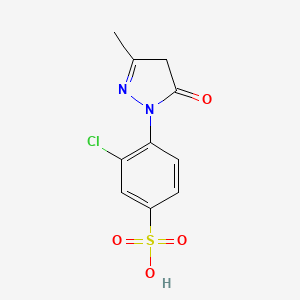

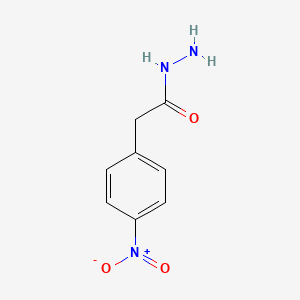

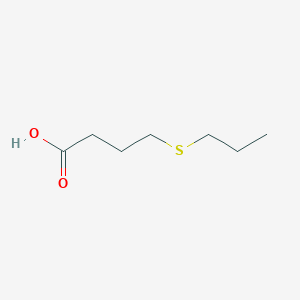

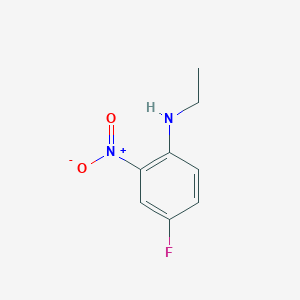

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)